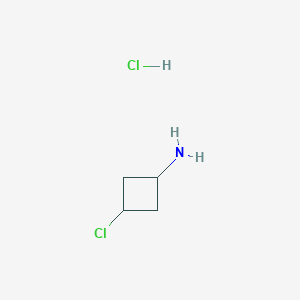![molecular formula C27H26ClN3O4S B2378878 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide CAS No. 451467-49-5](/img/structure/B2378878.png)
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide” is a chemical compound with the molecular formula C27H26ClN3O4S and a molecular weight of 524.031. It is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that compounds with similar structures are often synthesized through various organic chemistry reactions, including condensation, substitution, and cyclization reactions2.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, I couldn’t find specific information on the molecular structure of this compound3.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound2.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. For this compound, specific solubility information is not available1.Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Several studies have explored the antimicrobial properties of quinazoline derivatives, closely related to the specified compound. These compounds have shown potential in inhibiting bacterial and fungal growth. For instance, Desai et al. (2007) synthesized new quinazolines with significant antibacterial and antifungal activities against various pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007). Similarly, another study by Desai et al. (2011) focused on synthesizing clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents, further emphasizing the antimicrobial potential of such compounds (Desai, Dodiya, & Shihora, 2011).
Tyrosinase Inhibition and Antioxidant Properties
Dige et al. (2019) reported the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, demonstrating potent inhibition of tyrosinase enzyme and antioxidant capabilities. These findings suggest potential applications in areas like dermatology and anti-aging research (Dige et al., 2019).
Anticancer Activity
A study by Horishny et al. (2021) explored the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, revealing significant anticancer activity in certain leukemia cell lines. This indicates the potential of such compounds in developing new anticancer therapies (Horishny, Arshad, & Matiychuk, 2021).
Safety And Hazards
As with any chemical compound, it’s important to handle this compound with care to avoid potential hazards. However, specific safety and hazard information for this compound is not available4.
Zukünftige Richtungen
The future directions for research on this compound could include further studies to determine its potential applications, particularly in the field of medicinal chemistry. However, specific future directions are not available5.
Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here. Always refer to the most recent and reliable sources when conducting research.
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4S/c1-2-3-4-13-31-26(34)22-12-9-19(25(33)29-16-21-6-5-14-35-21)15-23(22)30-27(31)36-17-24(32)18-7-10-20(28)11-8-18/h5-12,14-15H,2-4,13,16-17H2,1H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUVQDTWYSOPIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

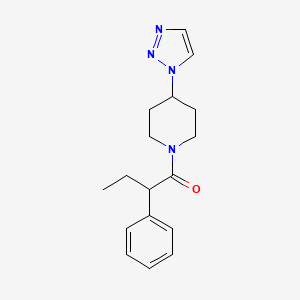
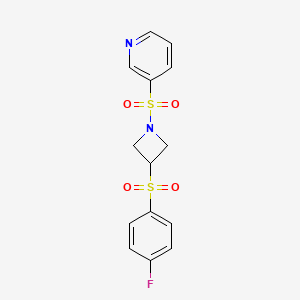
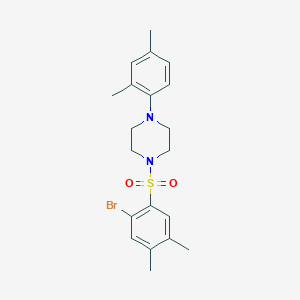
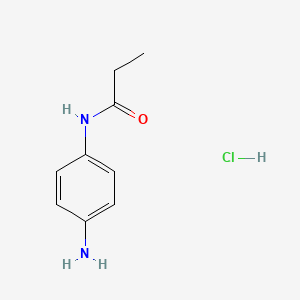
![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)
![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2378803.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)
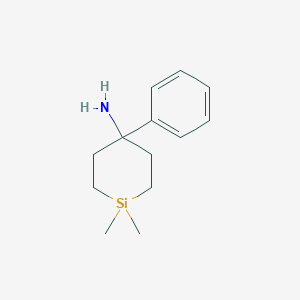
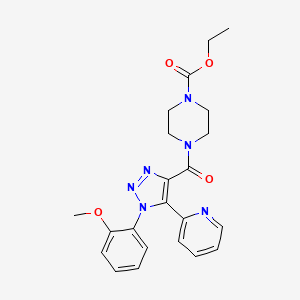
![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
